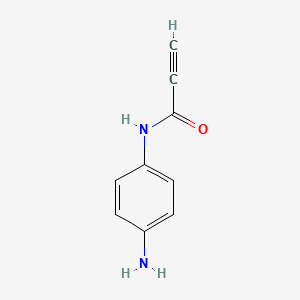

N-(4-Aminophenyl)propiolamide

Description

N-(4-Aminophenyl)propiolamide is a synthetic organic compound characterized by a propiolamide group (–C≡C–CONH–) attached to a 4-aminophenyl moiety. Its molecular weight (M+1 = 544) reflects a complex quinoline-based derivative with additional substituents, including chlorine, pyridine, and tetrahydrofuran moieties in specific analogs .

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N-(4-aminophenyl)prop-2-ynamide |

InChI |

InChI=1S/C9H8N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h1,3-6H,10H2,(H,11,12) |

InChI Key |

RBBWFFCSQZAHNY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminophenyl)propiolamide can be synthesized through a multi-step process:

Step 1: The reaction of aniline with propiolic acid or its derivatives to form this compound.

Step 2: The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)propiolamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Aminophenyl)propiolamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)propiolamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological Activity

- Anticancer Potential: this compound derivatives (e.g., compound 3j) inhibit FLT3, a target in acute myeloid leukemia (AML), via irreversible binding facilitated by the propiolamide’s alkyne group . Benzothiazole sulfonamides lack this mechanism but show anticonvulsant activity through GABAergic modulation .

- Toxicity Profiles: Propiolamide derivatives require rigorous toxicity assessments due to their reactive groups, whereas N-(4-Hydroxyphenyl)propanamide is studied primarily as a metabolic impurity with known hepatic toxicity .

Electronic and Steric Properties

- The propiolamide group introduces strong electron-withdrawing effects, enhancing electrophilicity for covalent interactions with kinase active sites.

- Propanamide analogs (e.g., N-(4-Hydroxyphenyl)propanamide) exhibit greater conformational flexibility and reduced reactivity, favoring passive diffusion across membranes .

- Benzothiazole-containing compounds leverage aromatic π-stacking and hydrogen bonding via the heterocyclic core, enabling distinct target engagement .

Key Differentiators of this compound

- Reactivity : The propiolamide’s alkyne enables irreversible enzyme inhibition, a feature absent in saturated amides or hydroxyl-substituted analogs.

- Target Specificity : Demonstrated FLT3 inhibition contrasts with benzothiazole sulfonamides’ anticonvulsant activity.

- Synthetic Complexity : Lower yields (17%) compared to propanamide derivatives reflect challenges in alkyne handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.